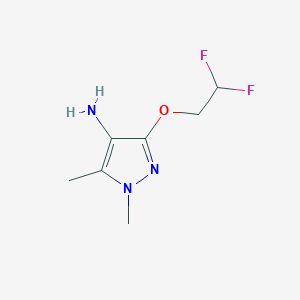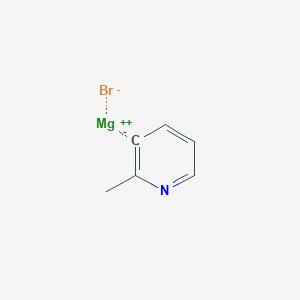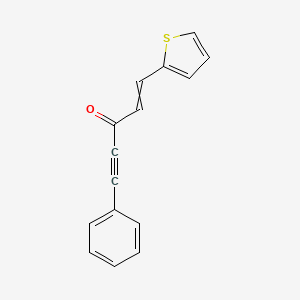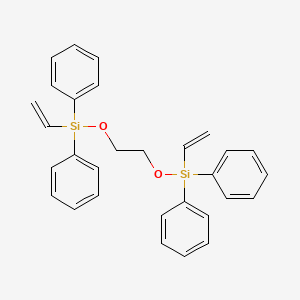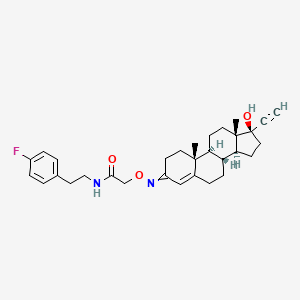
C31H39FN2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and esterification.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .
Scientific Research Applications
Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions can result in various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate stands out due to its unique structural features and functional properties. Similar compounds include:
- Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate
- Other carbamate derivatives : These compounds share a similar core structure but differ in their functional groups and overall properties .
Properties
Molecular Formula |
C31H39FN2O3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C31H39FN2O3/c1-4-31(36)17-13-27-25-10-7-22-19-24(11-15-29(22,2)26(25)12-16-30(27,31)3)34-37-20-28(35)33-18-14-21-5-8-23(32)9-6-21/h1,5-6,8-9,19,25-27,36H,7,10-18,20H2,2-3H3,(H,33,35)/t25-,26+,27+,29+,30+,31+/m1/s1 |
InChI Key |
SXYJPNIYEIALIO-BWYFLFFXSA-N |
Isomeric SMILES |
C[C@]12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C#C)O)C |
Canonical SMILES |
CC12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CCC4C2CCC5(C4CCC5(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
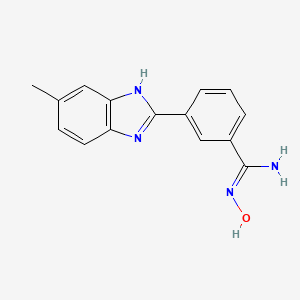
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
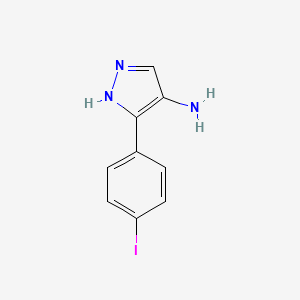
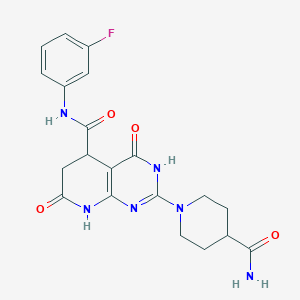

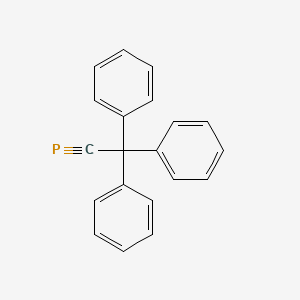
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
